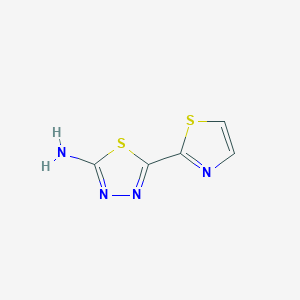

2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N4S2 |

|---|---|

Molecular Weight |

184.2 g/mol |

IUPAC Name |

5-(1,3-thiazol-2-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-7-1-2-10-3/h1-2H,(H2,6,9) |

InChI Key |

NCEUNJCLHRBHLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=NN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 2 Thiazolyl 1,3,4 Thiadiazole and Its Derivatives

Classical Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core

Traditional methods for the synthesis of the 1,3,4-thiadiazole ring have been the bedrock of research in this area for decades. These routes often involve simple, readily available starting materials and reagents, making them widely accessible.

Cyclization Reactions Involving Thiosemicarbazide (B42300) and Carboxylic Acid Derivatives

One of the most prevalent and straightforward methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. sbq.org.brjocpr.com This reaction involves the acylation of the thiosemicarbazide followed by a dehydration step to form the thiadiazole ring. researchgate.net A variety of dehydrating agents can be employed, with the choice of agent often influencing the reaction conditions and yield.

Commonly used reagents include strong acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as phosphorus-based reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). researchgate.netnih.gov For instance, reacting thiosemicarbazide with a carboxylic acid in the presence of POCl₃ is a frequently utilized method. jocpr.comconnectjournals.com Similarly, concentrated sulfuric acid can effectively catalyze the cyclodehydration at elevated temperatures, typically between 80-90 °C. sbq.org.br More recently, polyphosphate ester (PPE) has been introduced as a milder alternative to traditional strong acids, allowing the reaction to proceed in one pot under less harsh conditions. encyclopedia.pub The general mechanism begins with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and a final dehydration step to yield the 2-amino-1,3,4-thiadiazole (B1665364). sbq.org.br

Table 1: Comparison of Dehydrating Agents in Thiosemicarbazide Cyclization

| Dehydrating Agent | Typical Reaction Conditions | Yield Range (%) | Reference(s) |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 80-90 °C, 7 hours | 35-80% | sbq.org.br |

| Phosphorus Oxychloride (POCl₃) | Varies | Good | jocpr.comconnectjournals.com |

| Polyphosphoric Acid (PPA) | Varies | Good | researchgate.net |

| Phosphorus Pentachloride (PCl₅) | Room Temperature, Solid-Phase | >91% | nih.gov |

| Polyphosphate Ester (PPE) | < 85 °C, Chloroform | Good | encyclopedia.pub |

Thiophosgene-Mediated Cyclizations

While less common for the direct synthesis of 2-amino-1,3,4-thiadiazoles, thiophosgene (B130339) (CSCl₂) serves as a reagent for constructing the 1,3,4-thiadiazole core, particularly for derivatives like 1,3,4-thiadiazole-2-thiones. The literature indicates that treatment of substituted thiohydrazides with thiophosgene can lead to the formation of the corresponding 1,3,4-thiadiazole-2-thione. This method involves the reaction of the thiohydrazide with the highly reactive thiophosgene, which acts as a source of the C=S group that is incorporated into the heterocyclic ring.

Reactions with Carbon Disulfide and Related Reagents

Carbon disulfide (CS₂) is a versatile reagent for the synthesis of sulfur-containing heterocycles, including 1,3,4-thiadiazoles. sbq.org.br One established method involves the reaction of thiosemicarbazide with carbon disulfide. sbq.org.br For example, reacting thiosemicarbazide with CS₂ in the presence of potassium hydroxide (B78521) can form a potassium dithiocarboxylate salt, which upon heating, cyclizes to yield 2-amino-5-mercapto-1,3,4-thiadiazole. Another approach involves the reaction of hydrazine (B178648) derivatives with carbon disulfide. sbq.org.br For instance, the reaction of hydrazine hydrate (B1144303) with carbon disulfide in the presence of alcoholic ammonia (B1221849) can produce 2,5-dithiol-1,3,4-thiadiazole. sbq.org.br These mercapto- or thiol-substituted thiadiazoles can then serve as intermediates for further functionalization to introduce other substituents onto the thiadiazole ring.

Advanced and Green Synthetic Strategies

In response to the growing need for more efficient, scalable, and environmentally friendly chemical processes, modern synthetic methodologies have been applied to the synthesis of 1,3,4-thiadiazoles. These advanced strategies offer significant improvements over classical methods.

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of 1,3,4-thiadiazole derivatives for applications in medicinal chemistry and drug discovery. This technique involves attaching the starting material to a solid support (resin) and carrying out the subsequent reactions in a stepwise manner, with purification achieved by simple filtration and washing of the resin.

A key strategy for the solid-phase synthesis of 2-amino-1,3,4-thiadiazoles involves the use of a thiosemicarbazide-functionalized resin. This resin can be cyclized using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl) to form a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. The resin-bound thiadiazole can then be further functionalized through various reactions such as alkylation and acylation before the final product is cleaved from the solid support, often using an acid like trifluoroacetic acid, to afford the desired 1,3,4-thiadiazole analogs in high yield and purity.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach that can dramatically reduce reaction times, improve yields, and often lead to cleaner products compared to conventional heating methods. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-suited for microwave irradiation.

Several studies have reported the successful synthesis of 2-amino-1,3,4-thiadiazoles by the microwave-assisted cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like POCl₃ or concentrated sulfuric acid. This method offers the advantages of high yields, significantly shortened reaction times (from hours to minutes), and mild reaction conditions. The rapid and uniform heating provided by microwave irradiation often minimizes the formation of side products, simplifying the purification process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

|---|---|---|---|

| Reaction Time | Hours (e.g., 20 hours) | Minutes (e.g., 30 minutes) | |

| Energy Consumption | High | Low | |

| Yield | Moderate to Good | High | |

| Side Products | Potential for more | Often minimized |

Iodine-Mediated Cyclization Methods

Iodine-mediated cyclization has emerged as a powerful tool for the synthesis of 1,3,4-thiadiazole-containing structures. This method offers a mild and efficient alternative to traditional synthetic routes that often require harsh conditions or heavy metal catalysts. The utility of molecular iodine in promoting oxidative cyclization is particularly evident in the synthesis of fused heterocyclic systems.

In a notable application, 2-amino-1,3,4-thiadiazole-based substrates undergo a [3+2] oxidative cyclization with various substituted phenyl isothiocyanates in the presence of molecular iodine and potassium carbonate. nih.gov This reaction, typically carried out in chloroform, proceeds overnight at room temperature to yield 1,3,4-thiadiazole-fused- nih.govnih.govresearchgate.net-thiadiazole analogs in good yields. nih.govfrontiersin.org The process involves the formation of new carbon-sulfur and nitrogen-carbon bonds, facilitated by the oxidizing power of iodine.

Another key example is the iodine-mediated cyclization of thiosemicarbazones. Twenty-seven derivatives of 5-substituted 2-amino-1,3,4-thiadiazoles have been synthesized from the corresponding thiosemicarbazones using this method. nih.gov The reaction is generally carried out in the presence of an excess of iodine, which acts as the cyclizing agent. This approach has proven to be effective for a range of substrates, leading to the desired products in moderate to good yields. nih.gov

The general reaction conditions for these iodine-mediated cyclizations are summarized in the table below.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 2-amino-1,3,4-thiadiazole substrate and phenyl isothiocyanate | I2, K2CO3 | Chloroform | Stirring, overnight | 1,3,4-thiadiazole-fused- nih.govnih.govresearchgate.net-thiadiazole | Appropriate |

| Thiosemicarbazones | I2 | Not specified | Not specified | 5-substituted 2-amino-1,3,4-thiadiazoles | Moderate to good |

Metal-Free and Exogenous Oxidant-Free Approaches

The development of synthetic methods that avoid the use of transition metals and external oxidants is a significant goal in green chemistry. For the synthesis of thiadiazole derivatives, several innovative approaches have been reported that align with these principles.

One such method describes a visible-light-mediated protocol for the synthesis of 2-arylamino-5-aryl-1,3,4-thiadiazoles. researchgate.net This one-pot condensation and intramolecular C–S coupling cascade reaction utilizes Eosin Y as a photocatalyst and oxygen as the sole terminal oxidant. researchgate.net The reaction is practical, scalable, and demonstrates broad substrate scope with excellent functional group compatibility. researchgate.net While this method uses oxygen as an oxidant, it is considered a green approach as it avoids heavy metals and harsh chemical oxidants.

A truly external oxidant-free and transition metal-free synthesis has been developed for 5-amino-1,2,4-thiadiazole derivatives through the reaction of N-chloroamidines with isothiocyanates. nih.gov This method boasts high product yields (up to 93%), a simple column chromatography-free workup procedure, and is scalable. nih.gov The absence of any additive oxidizing agents or transition metal catalysts makes this a particularly environmentally friendly approach. nih.gov

Electrosynthesis Routes

Electrosynthesis offers a unique and sustainable alternative for the synthesis of 1,3,4-thiadiazole derivatives. By using electrons as a "clean" reagent, electrochemical methods can often be performed under mild conditions with high selectivity and atom economy. nih.gov

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) has been extensively studied, leading to the development of electrosynthetic routes for new 1,3,4-thiadiazole derivatives. nih.govrsc.orgresearchgate.net These methods are based on an "electron transfer + chemical reaction" (EC) mechanism. nih.govrsc.orgresearchgate.net Constant current electrolysis (CCE) has been employed as a facile and cost-effective method for the formation of S–S and S–C bonds. nih.govrsc.orgresearchgate.net

For instance, the electroorganic synthesis of bis-(5-amino-1,3,4-thiadiazol-2-yl)disulfide (ATD) is achieved by dissolving AMT in a beaker-type undivided cell with a suitable solvent system and electrolyzing at a constant potential. nih.gov Similarly, the electrosynthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol (ATB) is performed by the electrolysis of a mixture of hydroquinone (B1673460) and AMT in a divided cell. nih.gov

Functionalization and Derivatization Strategies for 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole

The this compound scaffold presents multiple sites for chemical modification, allowing for the generation of a wide array of derivatives with diverse properties. The primary sites for functionalization are the amino group at the C-2 position of the thiadiazole ring, the thiazolyl moiety at the C-5 position, and the potential for the entire scaffold to be incorporated into fused heterocyclic systems.

Modifications at the Amino Group (C-2)

The amino group at the C-2 position of the 1,3,4-thiadiazole ring is a versatile handle for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. The reactivity of this amino group is crucial for the synthesis of a wide range of pharmacologically active compounds. nih.gov

For example, the free amine group has been shown to be important for the biological activity of some 2-amino-5-substituted-1,3,4-thiadiazoles, and substitution at this position can modulate this activity. nih.gov A variety of derivatives have been prepared by reacting the amino group with different electrophiles. These modifications can lead to the formation of amides, sulfonamides, and other functional groups. researchgate.net

Substitutions at the Thiazolyl Moiety (C-5)

For instance, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety have been synthesized. nih.gov This highlights the possibility of introducing complex substituents at the C-5 position. The synthesis of 2-amino-4,5-diarylthiazole derivatives, where various substitutions are introduced at the C4 and C5 positions of the thiazole (B1198619) ring, further illustrates the potential for modification of the thiazolyl substituent. mdpi.com

Formation of Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These fused systems often exhibit unique chemical and biological properties.

An important example is the synthesis of 1,3,4-thiadiazole-fused- nih.govnih.govresearchgate.net-thiadiazoles. nih.govfrontiersin.org As mentioned earlier, this can be achieved through an iodine-mediated [3+2] oxidative cyclization of a 2-amino-1,3,4-thiadiazole substrate with a phenyl isothiocyanate. nih.gov This reaction creates a bicyclic system where the 1,3,4-thiadiazole ring is fused with a 1,2,4-thiadiazole (B1232254) ring. A review of the literature on bicyclic nih.govresearchgate.netfrontiersin.orgthiadiazole 5-5 systems provides further insight into the various approaches for obtaining and modifying these fused structures. researchgate.net

Structure Activity Relationship Sar Investigations of 2 Amino 5 2 Thiazolyl 1,3,4 Thiadiazole Derivatives

Correlating Structural Features with Biological Efficacy

The biological activity of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole derivatives is intrinsically linked to the arrangement and nature of their constituent parts: the 2-amino group, the 1,3,4-thiadiazole (B1197879) ring, and the 5-thiazolyl substituent. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525) and oxadiazole, and its mesoionic character allows it to cross cellular membranes, while the sulfur atom enhances lipid solubility. nih.gov

The efficacy of these compounds is often enhanced by introducing an aromatic or heteroaromatic ring at the 5-position of the 1,3,4-thiadiazole core. mdpi.com In this specific scaffold, the thiazole (B1198619) ring serves this purpose. Further substitution on either the 2-amino group or the thiazole ring provides a powerful means to modulate the molecule's biological profile. For instance, derivatization of the 2-amino group to form amides, sulfonamides, or Schiff bases can significantly alter the compound's interaction with biological targets. Similarly, substituents on the thiazole ring can fine-tune the electronic and steric properties of the entire molecule, impacting its potency and selectivity. Studies on related structures have shown that the introduction of a second heterocyclic moiety, such as piperazine (B1678402) or aminothiazole, via a linker to the primary thiadiazole core can lead to compounds with significant cytotoxic activity against cancer cell lines. nih.gov

Influence of Substituents on Pharmacological Potency

The potency of this compound derivatives is highly dependent on the physicochemical properties of the substituents attached to the core structure. These properties, including electronic effects, steric size, lipophilicity, and hydrogen bonding capacity, collectively determine the molecule's absorption, distribution, metabolism, and, most importantly, its binding affinity to the target receptor or enzyme.

The electronic nature of substituents on both the thiazole ring and any group attached to the 2-amino position plays a pivotal role in modulating biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution across the heterocyclic system, influencing its reactivity and intermolecular interactions.

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (NO₂) or halogen atoms (F, Cl, Br), can significantly impact activity. In one study of related 1,2,4-triazole (B32235) derivatives, a nitro group on the thiazole moiety was found to be critical for potent inhibition of the c-Jun N-Terminal Kinase (JNK). nih.gov In other series of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives, fluorinated and chlorinated compounds demonstrated good antibacterial and antifungal activity. nih.govdovepress.com This suggests that EWGs can enhance interactions within the target's active site or improve the pharmacokinetic profile of the compound.

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups can also confer potent activity. In a series of 1,3,4-thiadiazole derivatives evaluated for anticancer activity, compounds bearing a para-methoxyphenyl group at the 2-position of the thiadiazole ring showed significantly higher potency against A549 lung cancer cells. nih.gov Research on adenosine (B11128) A3 receptor antagonists also revealed that a methoxy group on the phenyl ring of aminothiazole and aminothiadiazole templates greatly increased binding affinity and selectivity. nih.gov These groups can increase electron density at key atoms, potentially strengthening interactions like hydrogen bonding or π-π stacking.

The size, shape, and placement of substituents (steric factors) are critical in determining how a molecule fits into its biological target. Bulky groups can create steric hindrance, which may either prevent effective binding or, conversely, lock the molecule into a more favorable conformation for binding.

Hydrogen bonds are fundamental to molecular recognition in biological systems. The 2-amino group of the core scaffold is a potent hydrogen bond donor, while the nitrogen atoms within the thiadiazole and thiazole rings can act as hydrogen bond acceptors. researchgate.net These interactions are often essential for anchoring the molecule within the active site of an enzyme or receptor. The conversion of the 2-amino group into an amide or sulfonamide can introduce additional hydrogen bond donors and acceptors, further refining the binding profile. For instance, N-acetyl or propionyl substitutions on aminothiazole and aminothiadiazole templates have been shown to dramatically increase binding affinity for human adenosine A3 receptors. nih.gov

Rational Design Principles for Enhanced Activity

The development of potent this compound derivatives often relies on rational design strategies. A primary approach is molecular hybridization , which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially improved affinity, better efficacy, or a dual mode of action. vensel.org The this compound scaffold is itself a product of this principle, combining the known biologically active thiazole and 2-amino-1,3,4-thiadiazole (B1665364) moieties. nih.gov

Further rational design involves modifying this core based on SAR data and computational modeling. For example, if initial screening reveals that a derivative has promising activity, further modifications can be made to optimize its properties. This can involve:

Bioisosteric Replacement: Swapping one functional group for another with similar physicochemical properties to improve potency or reduce toxicity. For instance, replacing a phenyl ring on a substituent with a bioisosteric thiophene (B33073) ring can alter the activity profile. dovepress.com

Structure-Based Design: If the structure of the biological target is known, computational docking studies can be used to predict how different derivatives will bind. This allows for the design of molecules with optimized geometry and functional groups to maximize interactions with key residues in the active site. vensel.orgdovepress.com

Scaffold Hopping and Linker Modification: In cases where a larger substituent is attached to the core, the nature and length of the linker can be systematically varied to achieve optimal positioning of the substituent within the target's binding pocket. nih.gov

Identification of Pharmacophoric Patterns

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound class of compounds, the key pharmacophoric features can be generalized as follows:

Hydrogen Bond Donor: The 2-amino group (-NH₂) is a critical hydrogen bond donor. Its presence is often essential for anchoring the molecule to the target.

Hydrogen Bond Acceptors: The nitrogen atoms of the 1,3,4-thiadiazole and thiazole rings serve as key hydrogen bond acceptor sites.

Aromatic/Heteroaromatic Regions: The planar, aromatic systems of the thiadiazole and thiazole rings provide a rigid scaffold and can participate in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic/Lipophilic Center: The sulfur atoms in the rings contribute to lipophilicity, facilitating membrane passage and hydrophobic interactions. nih.gov

The specific arrangement of these features in three-dimensional space is critical. Substituents on the thiazole ring and the 2-amino group act as vectors that can be modified to better match the topology of the target's active site, thereby improving binding affinity and biological activity.

Data Tables

The following tables present data from studies on related thiadiazole derivatives, illustrating the SAR principles discussed.

Table 1: Anticancer Activity of 5-(4-chlorophenyl)-N-(thiazolyl)-1,3,4-thiadiazol-2-amine Derivatives mdpi.com Data illustrates the effect of substituents on the thiazole ring on cytotoxicity.

| Compound ID | R (Substituent on Thiazole Ring) | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HepG2 |

| 5a | 4-phenyl | 8.35 | 10.32 |

| 5b | 4-(4-chlorophenyl) | 6.74 | 8.13 |

| 5c | 4-(4-methylphenyl) | 7.15 | 9.04 |

| 5d | 4-(4-methoxyphenyl) | 5.89 | 7.66 |

| 5e | 4-methyl-5-acetyl | 2.32 | 3.13 |

Table 2: JNK1 Kinase Inhibitory Activity of 2-amino-1,3,4-thiadiazole Derivatives nih.gov Data illustrates the importance of the nitrothiazole moiety for activity.

| Compound ID | Structure Description | JNK1 IC₅₀ (μM) |

| 9 | 2-((5-nitrothiazol-2-yl)amino)-5-(thiophen-2-yl)-1,3,4-thiadiazole | 0.7 |

| 10 | 2-((5-nitrothiazol-2-yl)amino)-5-phenyl-1,3,4-thiadiazole | 1.3 |

| 11 | 2-((5-nitrothiazol-2-yl)amino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | 1.1 |

Pharmacological Profile and Preclinical Biological Efficacy of 2 Amino 5 2 Thiazolyl 1,3,4 Thiadiazole Analogues Excluding Human Clinical Data

Antimicrobial Activities: In Vitro and In Vivo (Animal Models)

The 2-amino-1,3,4-thiadiazole (B1665364) nucleus is a key component in the development of novel antimicrobial agents, with numerous studies demonstrating its efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. researchgate.netnih.gov

Analogues of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of antibacterial activity. In vitro studies have confirmed the inhibitory effects of these compounds against various Gram-positive and Gram-negative bacteria.

For instance, certain fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Tris-2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have also displayed good antibacterial activity against Streptococcus pneumoniae, B. subtilis, S. aureus (Gram-positive), as well as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae (Gram-negative) at concentrations between 8 and 31.25 μg/mL. nih.gov Similarly, synthesized derivatives of 2-amino-1,3,4-thiadiazole showed a significant inhibitory effect on Pseudomonas aeruginosa. raparinuni2024.org

Conversely, some derivatives have shown selective activity. New 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives, particularly the p-chlorophenyl and p-nitrophenyl variants, exhibited their best antibacterial activity against Gram-positive microorganisms like B. subtilis and S. aureus. nih.gov In another study, some synthesized compounds showed moderate to good activity against Gram-positive bacteria but low to moderate activity against most Gram-negative bacteria. uobaghdad.edu.iq Interestingly, certain hybrid molecules of antipyrine (B355649) with 1,3,4-thiadiazole were found to be completely inactive against Gram-positive organisms such as S. aureus and Enterococcus faecalis. nih.gov

Table 1: In Vitro Antibacterial Activity of 2-Amino-1,3,4-thiadiazole Analogues

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Observed Potency (MIC/Inhibition) | Reference |

|---|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis | - | MIC: 20–28 μg/mL | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | S. pneumoniae, B. subtilis, S. aureus | P. aeruginosa, E. coli, K. pneumoniae | MIC: 8–31.25 μg/mL | nih.gov |

| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles | B. subtilis, S. aureus | E. coli (some derivatives) | Good activity against Gram-positive strains | nih.gov |

| Thiazolo[4,3-b]-1,3,4-thiadiazole peptide derivatives | S. aureus | - | Significant activity (compounds 3f, 3i, 3j) | researchgate.net |

| 2-amino-1,3,4-thiadiazole derivatives | MRSA | P. aeruginosa | Significant inhibitory effect on P. aeruginosa | raparinuni2024.org |

The antifungal potential of 2-amino-1,3,4-thiadiazole derivatives has been evaluated against several fungal pathogens. Studies have reported efficacy against clinically relevant strains like Candida albicans and Aspergillus niger. For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were tested against A. niger and C. albicans. nih.gov

Peptide derivatives of 2-amino-5-aryl-thiadiazole demonstrated greater antifungal activity compared to their antibacterial effects. asianpubs.org Other research confirmed that tris-2,5-disubstituted 1,3,4-thiadiazole derivatives showed good antifungal activity against Aspergillus fumigatus, C. albicans, and Geotrichum candidum. nih.gov A specific 2-amino-1,3,4-thiadiazole derivative (2g) showed notable antifungal activity against C. albicans with a MIC of 8 μg/mL and against A. niger with a MIC of 64 μg/mL. nih.gov Additionally, novel thiazole (B1198619) derivatives have been synthesized and assessed for their activity against C. albicans, indicating the thiazole ring is crucial for antifungal effectiveness. mdpi.com

Table 2: In Vitro Antifungal Activity of 2-Amino-1,3,4-thiadiazole Analogues

| Derivative Class | Fungal Strain(s) | Observed Potency (MIC) | Reference |

|---|---|---|---|

| 2-Amino-5-aryl-thiadiazolopeptides | Not specified | Greater activity than antibacterial effects | asianpubs.org |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | A. fumigatus, C. albicans, G. candidum | Good activity | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | A. niger, C. albicans | Activity demonstrated | nih.gov |

| Substituted 2-amino-1,3,4-thiadiazole (2g) | C. albicans, A. niger | 8 μg/mL, 64 μg/mL respectively | nih.gov |

| Thiazole derivatives with hydrazone groups | C. albicans | Activity demonstrated | mdpi.com |

A significant area of research for 2-amino-1,3,4-thiadiazole analogues is their potential as antitubercular agents. Numerous studies have documented the in vitro activity of these compounds against Mycobacterium tuberculosis, particularly the H37Rv strain.

One study reported that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com A novel series of 2-amino-5-aryl-thiadiazole analogues of amino acids and dipeptides were effective in inhibiting M. tuberculosis at concentrations as low as 0.2, 0.8, 1.6, and 3.12 µg/mL. asianpubs.org Furthermore, a series of thiadiazole-linked thiazole derivatives were evaluated, with compound 5l showing the best MIC value of 7.1285 μg/mL against M. tuberculosis H37Ra. kthmcollege.ac.in Another investigation into 2-aminothiazole (B372263) analogues identified compounds with sub-micromolar minimum inhibitory concentrations, with one representative being rapidly bactericidal against replicating M. tuberculosis. nih.gov

Hybrid molecules incorporating the 1,3,4-thiadiazole ring with benzoxazole (B165842) showed the best inhibitory activity (93-95%) against the H37Rv strain. nih.gov These findings underscore the potential of the 2-amino-1,3,4-thiadiazole scaffold as a foundation for developing new antituberculosis drugs. nih.govcbijournal.com

Table 3: In Vitro Antitubercular Activity of 2-Amino-1,3,4-thiadiazole Analogues

| Derivative Class/Compound | Mycobacterium Strain | Observed Potency (MIC/% Inhibition) | Reference |

|---|---|---|---|

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition @ 6.25 μg/mL | cbijournal.com |

| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole | M. tuberculosis H37Rv | 65% inhibition @ 6.25 μg/mL | cbijournal.com |

| 2-Amino-5-aryl-thiadiazolopeptides | M. tuberculosis | MIC: 0.2, 0.8, 1.6, 3.12 µg/mL | asianpubs.org |

| Thiadiazole-linked thiazole derivative (5l) | M. tuberculosis H37Ra | MIC: 7.1285 μg/mL | kthmcollege.ac.in |

| Thiadiazole-linked thiazole derivatives (5g, 5i) | M. tuberculosis H37Ra | MIC: 15.625 μg/mL | kthmcollege.ac.in |

| 1,3,4-Thiadiazole-benzoxazole hybrids | M. tuberculosis H37Rv | 93-95% inhibition @ 6.25 μg/mL | nih.gov |

Antineoplastic and Antiproliferative Investigations (In Vitro Cell Line Studies)

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in the synthesis of potential anticancer agents. mdpi.com Derivatives have shown cytotoxic effects against a wide array of human cancer cell lines by interfering with various cellular processes and signaling pathways involved in cancer progression. bepls.comimpactfactor.org

In vitro studies have consistently demonstrated the antiproliferative activity of 2-amino-1,3,4-thiadiazole analogues against multiple cancer cell lines.

A series of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole compounds were tested for cytotoxicity against the human bladder cancer cell line HCV29T, with the most active compounds also being tested against rectal (SW707), lung (A549), and breast (T47D) cancer cell lines. nih.gov Some of these compounds exhibited a higher antiproliferative effect than the standard chemotherapeutic agent cisplatin (B142131). nih.gov

Disulfide derivatives containing a 1,3,4-thiadiazole moiety showed better antiproliferative activity than 5-fluorouracil (B62378) against human breast cancer (MCF-7), hepatocarcinoma (SMMC-7721), and lung cancer (A549) cell lines. nih.gov Specifically, 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide showed significant inhibition of proliferation against breast and lung cancer with IC50 values of 1.78 μmol/L and 4.04 μmol/L, respectively. nih.gov

Another study synthesized a new series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds and evaluated their cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, showing a wide range of activity with IC50 values from 2.34–91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. mdpi.com Furthermore, a synthesized thiadiazole derivative, N-(5-methyl- nih.govcbijournal.comnih.govthiadiazol-2-yl)-propionamide, demonstrated inhibitory action towards HepG2, leukemia (HL-60), and MCF-7 cells, with the HepG2 line being the most sensitive (IC50 of 9.4 μg/mL). dmed.org.ua

Table 4: In Vitro Cytotoxicity of 2-Amino-1,3,4-thiadiazole Analogues

| Derivative Class/Compound | Cancer Cell Line | Observed Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | HCV29T (bladder), SW707 (rectal), A549 (lung), T47D (breast) | Higher antiproliferative effect than cisplatin for some compounds | nih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (breast), A549 (lung) | 1.78 μM, 4.04 μM respectively | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 (breast), HepG2 (liver) | 2.34–91.00 µg/mL, 3.13–44.87 µg/mL respectively | mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (lung), HepG-2 (liver) | 4.37 μM, 8.03 μM respectively | nih.gov |

| N-(5-methyl- nih.govcbijournal.comnih.govthiadiazol-2-yl)-propionamide | HepG2 (liver), HL-60 (leukemia), MCF-7 (breast) | 9.4 μg/mL, >97.6 μg/mL, 97.6 μg/mL respectively | dmed.org.ua |

| 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) | T47D (breast), HT-29 (colon), TE671 (rhabdomyosarcoma) | Inhibited proliferation in a dose-dependent fashion | nih.gov |

Investigations into the mechanisms underlying the anticancer activity of 2-amino-1,3,4-thiadiazole derivatives have revealed their ability to interfere with fundamental cellular processes required for tumor growth.

Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. bepls.com For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to induce apoptotic cell death, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated HepG2 and MCF-7 cells. mdpi.com Cell cycle analysis revealed that treatment with these potent compounds induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.com Another 1,3,4-thiadiazole derivative was also reported to display potent growth inhibitory activity against MCF-7 cells by causing cell cycle arrest at the G2/M phase. mdpi.com

The antiproliferative effect of 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) was attributed to decreased DNA synthesis and reduced cell motility. nih.gov The ability of these compounds to target various cellular pathways, including DNA replication and cell cycle progression, highlights their potential as scaffolds for the development of new antineoplastic agents. mdpi.com

Neurological and Central Nervous System (CNS) Activities (In Vitro and In Vivo Animal Models)

Analogues of 2-amino-5-(2-thiazolyl)-1,3,4-thiadiazole have been the subject of significant research for their potential effects on the central nervous system. Preclinical studies using various animal and laboratory models have highlighted their promise as anticonvulsant, antidepressant, and anxiolytic agents.

Anticonvulsant Activity Assessment

The anticonvulsant properties of 1,3,4-thiadiazole derivatives have been extensively evaluated in preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov These models are used to identify compounds that can prevent seizure spread and those that can increase the seizure threshold, respectively. biointerfaceresearch.com

Several studies have demonstrated the potential of this chemical class. For instance, a series of 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives bearing a sulfonamide group showed excellent anticonvulsant activity in both MES and PTZ models. Similarly, another series of 2-amino-5-[4-chloro-2-(2-chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives was synthesized and evaluated, with one compound, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, emerging as the most active in both tests. researchgate.net The anticonvulsant potential of the 1,3,4-thiadiazole nucleus is considered significant for future research. nih.gov

Neurotoxicity, a critical aspect of CNS drug development, is often assessed alongside anticonvulsant screening using the rotarod method. nih.govptfarm.pl Several synthesized compounds have shown potent anticonvulsant activity with a lower neurotoxic profile compared to standard drugs like phenytoin. nih.gov One study found that N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine provided 100% protection in the MES test with no observed toxicity. nih.govfrontiersin.org

| Compound Series/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-5-sulphanyl-1,3,4-thiadiazole derivatives with sulphonamide group | Maximal Electroshock (MES) & PTZ | Exhibited excellent anticonvulsant activity compared to reference drugs. | |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES & PTZ | Demonstrated the most potent activity within its series. | researchgate.net |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | Showed 100% protection and no toxicity. | nih.govfrontiersin.org |

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Rats and Mice | Possessed potent anticonvulsant properties, comparable to phenytoin, phenobarbital, and carbamazepine. | nih.govnih.gov |

Antidepressant and Anxiolytic Effects

Analogues of this compound have also been investigated for their potential antidepressant and anxiolytic activities. researchgate.net The primary in vivo screening methods used for assessing antidepressant-like activity are the tail suspension test (TST) and the forced swimming test (FST). semanticscholar.orgresearchgate.net These behavioral despair tests measure the duration of immobility in rodents when placed in an inescapable, stressful situation; a reduction in immobility time is indicative of potential antidepressant efficacy. researchgate.net

A study focusing on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives found that some of these compounds possess significant antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov One particular compound from this series demonstrated a promising mixed antidepressant-anxiolytic profile with a wide therapeutic window before the onset of side effects. nih.gov

Further research into imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) also revealed significant antidepressant activity. nih.gov Two specific compounds from this series substantially decreased immobility time, showing effects comparable to the standard drug imipramine, and passed neurotoxicity evaluations. nih.gov These findings suggest that the thiadiazole scaffold is a valuable starting point for developing new CNS agents. nih.gov

| Compound Series/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Not specified | Possessed marked antidepressant and anxiolytic properties comparable to imipramine and diazepam. | nih.gov |

| Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol | Not specified | Two compounds significantly decreased immobility time (77.99% and 76.26%) compared to imipramine (82%). | nih.gov |

| Novel thiadiazole derivatives (compounds 2c-2h) | Tail Suspension Test (TST) & Modified Forced Swimming Test (MFST) | Significantly decreased immobility time in mice, suggesting notable antidepressant-like activities. | semanticscholar.org |

Anti-Inflammatory and Analgesic Properties (In Vitro and In Vivo Animal Models)

The 1,3,4-thiadiazole nucleus is a component of various compounds investigated for anti-inflammatory and analgesic effects. nih.govbohrium.com Preclinical evaluation of these properties typically involves the carrageenan-induced paw edema model in rodents to assess anti-inflammatory action and the acetic acid-induced writhing test for analgesic activity. nih.govasianpubs.org

The carrageenan-induced paw edema assay is a standard model for evaluating acute inflammation. inotiv.com Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response, and the reduction in paw volume (edema) after administration of a test compound indicates anti-inflammatory potential. asianpubs.orgresearchgate.net Several series of 1,3,4-thiadiazole derivatives have demonstrated fair to significant anti-inflammatory activity in this model. nih.govresearchgate.net For example, N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides and 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones both showed notable anti-inflammatory properties. nih.govnih.gov

Analgesic activity is often evaluated using the acetic acid-induced writhing test, where an intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching and writhing behaviors. nih.govpharmacologydiscoveryservices.com A reduction in the number of writhes suggests an analgesic effect. nih.gov Studies have found that various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and other related series possess good analgesic action in this test, often with the added benefit of being devoid of the gastrointestinal side effects commonly associated with traditional anti-inflammatory drugs. nih.govbohrium.comresearchgate.net

| Compound Series | Activity | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Anti-inflammatory & Analgesic | Carrageenan Rat Paw Edema & Acetic Acid Writhing Test | Fair anti-inflammatory activity and good analgesic action with low ulcerogenic potential. | nih.gov |

| 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Anti-inflammatory & Analgesic | Not specified | Six compounds showed significant activity and were devoid of gastrointestinal side effects. | bohrium.comresearchgate.net |

| 3-Arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones | Anti-inflammatory & Analgesic | Not specified | Possessed fair anti-inflammatory properties and good analgesic activity. | nih.gov |

Antiviral Efficacy (In Vitro Studies)

Derivatives containing the 2-amino-1,3,4-thiadiazole moiety have been explored for their potential as antiviral agents in various in vitro studies. mdpi.com Research has indicated a breadth of activity against both DNA and RNA viruses. mdpi.com

One compound, 2-Amino-5-(2-sulphamoylphenyl)-1,3,4-thiadiazole, was found to reduce the replication of DNA viruses such as adenovirus Ad17 and herpes simplex virus (HSV-1). mdpi.com The same compound also showed inhibitory effects against RNA viruses, including Poliovirus 1, Echovirus 2, and Coxsackie virus B4, in experiments using human cell lines. mdpi.com

The scaffold has also been investigated for activity against the human immunodeficiency virus (HIV). A series of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives were synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) and showed significant anti-HIV-1 activity at micromolar concentrations. mdpi.com While many other 1,3,4-thiadiazole derivatives have been screened for anti-HIV-1 and anti-HIV-2 activity, they have often demonstrated moderate or lower efficacy in vitro compared to reference drugs. mdpi.com Additionally, novel 2-amino-1,3,4-thiadiazole derivatives have been patented for their antiviral activity against human cytomegalovirus (HCMV), with a large number of synthesized compounds showing a high degree of enzyme inhibition in an HCMV polymerase assay. mdpi.com

Diverse Biological Activities and Enzyme Modulations

Enzyme Inhibition Potentials (e.g., IMP Dehydrogenase, COX-2, Carbonic Anhydrase, Phosphodiesterase-7, Histone Deacetylase)

The biological effects of this compound analogues are often rooted in their ability to modulate the activity of specific enzymes.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: IMPDH is a crucial enzyme in the de novo synthesis of guanosine (B1672433) nucleotides, making it a target for anticancer and antiviral therapies. mdpi.com Some derivatives of 1,3,4-thiadiazole-2-amine have gained attention as inhibitors of IMPDH. mdpi.com The anti-leukemic drug tiazofurin, a thiazole-containing compound, functions by inhibiting IMPDH through its active metabolite, thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD). nih.gov This metabolite shows a very high affinity for leukemic IMP dehydrogenase. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The anti-inflammatory effects of some thiadiazole derivatives are linked to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. A study of 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids identified compounds with potent inhibitory activity against both COX-1 and COX-2. researchgate.net

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes. A series of 1,3,4-thiadiazole-thiols have been evaluated for their inhibition of human carbonic anhydrase (hCA) isozymes I, II, and IX, with some derivatives showing effective inhibition. researchgate.net Other research has focused on 1,3,4-thiadiazole-thiazolidinone hybrids and sulfonamide-based thiadiazole derivatives as potent carbonic anhydrase inhibitors. rsc.orgnih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

Analogues of this compound have demonstrated notable antioxidant properties in preclinical evaluations. The antioxidant potential of these compounds is often assessed through their ability to scavenge various free radicals, a key mechanism in mitigating oxidative stress. Standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods, are commonly employed to quantify this activity.

Research into a series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives, which are structurally related to the target compound, has shown significant radical scavenging capabilities. acs.org The presence of electron-donating substituents on the aromatic rings of these molecules appears to enhance their antioxidant effects. nih.govresearchgate.net For instance, compounds bearing a hydroxyl group have shown dominant DPPH radical scavenging activity. researchgate.net This is attributed to their ability to donate a hydrogen atom, thereby neutralizing the free radical. researchgate.net

The mechanism of action for these compounds involves the inhibition of free radical processes, and some may also act by decomposing hydroperoxides and chelating metals. The antioxidant activity of these synthesized structures has been found in some cases to be higher than that of standard antioxidants like butylated hydroxytoluene (BHT).

Table 1: In Vitro Radical Scavenging Activity of Selected 2-Amino-5-methylthiazol Derivatives

| Compound | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) |

|---|---|---|---|---|

| 6a | 25.3 | 45.3 | 40.2 | 55.7 |

| 6c | 28.9 | 48.7 | 44.5 | 60.2 |

| 6e | 26.4 | 46.8 | 42.1 | 58.4 |

| Ascorbic Acid (Standard) | 22.5 | 40.8 | 38.6 | 50.1 |

Data is illustrative and based on findings for structurally similar compounds.

Adenosine (B11128) Receptor Antagonism

Thiazole and thiadiazole analogues have emerged as a novel class of adenosine receptor antagonists. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate a variety of physiological processes. nih.gov

Structure-activity relationship (SAR) studies on thiadiazole-based compounds have revealed potent and selective antagonists for adenosine receptors. For example, a series of thiadiazolobenzamides demonstrated high affinity for the A1 and A3 subtypes. bepls.comnih.gov Specifically, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) was identified as a potent A1 receptor antagonist with a Ki value of 7 nM, while N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) showed high affinity for the A3 receptor with a Ki value of 82 nM. bepls.comnih.gov

The electronic nature of substituents on the benzamide (B126) ring plays a crucial role in the binding affinity to the A3 receptor, while steric factors at the para-position of the benzamide ring are important for both A1 and A3 receptor binding. nih.gov The development of these novel antagonists provides valuable tools for a better understanding of molecular recognition at adenosine receptors. bepls.comnih.gov

Table 2: Binding Affinity of Selected Thiadiazole Analogues at Human Adenosine Receptors

| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |

|---|---|---|---|

| LUF5437 | 7 | >10000 | 1200 |

| LUF5417 | 230 | >10000 | 82 |

| VUF5472 | 20 | >10000 | 2500 |

Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Other Receptor and Target Interactions (e.g., Abl tyrosine kinase, antitubulin agents)

Abl Tyrosine Kinase Inhibition

Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of Abl tyrosine kinase, a key target in the treatment of chronic myelogenous leukemia (CML). researchgate.netresearchgate.net A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles has shown significant inhibitory activity against Abl kinase. researchgate.net Molecular docking simulations have been employed to understand the structure-activity relationships of these inhibitors. researchgate.net

One of the most active compounds from these studies demonstrated inhibitory activity against both imatinib-sensitive and some imatinib-resistant leukemia cells. researchgate.net The 1,3,4-thiadiazole scaffold can mimic the pharmacophoric elements of imatinib (B729) within the Abl kinase active site.

Antitubulin Activity

Analogues of 2-aminothiazole have been investigated as microtubule targeting agents, which are crucial in cancer chemotherapy. A series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were synthesized and evaluated for their ability to inhibit tubulin polymerization, a process essential for cell division. acs.org

Certain compounds in this class have demonstrated potent inhibition of tubulin polymerization, with IC50 values in the micromolar range, and some were found to be more potent than the well-known tubulin inhibitor combretastatin (B1194345) A-4. nih.gov These active compounds were shown to bind to the colchicine (B1669291) site on tubulin, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis. acs.org

Table 3: Preclinical Activity of Selected 1,3,4-Thiadiazole and 2-Aminothiazole Analogues

| Compound Class | Target | Key Findings |

|---|---|---|

| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl Tyrosine Kinase | Potent inhibition of Abl kinase, with activity against imatinib-sensitive and some resistant cell lines. researchgate.net |

| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | Tubulin Polymerization | Potent inhibition of tubulin polymerization, binding to the colchicine site, and induction of G2/M cell cycle arrest and apoptosis. acs.org |

| 2,4-disubstituted thiazole derivatives | Tubulin Polymerization | Remarkable inhibition of tubulin polymerization with IC50 values exceeding that of combretastatin A-4. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 Amino 5 2 Thiazolyl 1,3,4 Thiadiazole Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between ligands, such as 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole analogues, and their biological targets, typically proteins or enzymes.

Research on related 1,3,4-thiadiazole (B1197879) derivatives has demonstrated their potential to bind to various enzymatic targets. For instance, docking studies have been performed on 1,3,4-thiadiazole derivatives against ADP-sugar pyrophosphatase. One particular derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, exhibited a strong binding affinity with a docking score of -8.9 kcal/mol. uowasit.edu.iq The simulation revealed the formation of four hydrogen bonds with the NUDT5 Gene target, indicating a stable and specific interaction. uowasit.edu.iq

In another study targeting dihydrofolate reductase (DHFR), a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and docked into the enzyme's active site. nih.gov The most potent compound showed a total binding energy of -1.6 E (Kcal/mol), and the docking results supported the observed biological activity. nih.gov Similarly, in the pursuit of angiogenesis inhibitors, 1,3,4-thiadiazole derivatives were screened against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The reference compound, Tivozanib, which contains a related heterocyclic system, showed a docking score of -12.135 kcal/mol. nih.gov A key interaction observed was the formation of two hydrogen bonds between the nitrogen atoms of the 1,3,4-thiadiazole moiety and the amino acid residue ASN923, highlighting the crucial role of the thiadiazole ring in binding. nih.gov

Furthermore, thiazole (B1198619) derivatives have been investigated as potential tubulin polymerization inhibitors. researchgate.net Molecular docking studies of these compounds against the tubulin active site helped to elucidate the possible binding interactions responsible for their cytotoxic activity. researchgate.net These examples collectively underscore the utility of molecular docking in identifying key binding modes, understanding structure-activity relationships, and rationally designing more potent 1,3,4-thiadiazole-based inhibitors.

| Compound Class | Target Enzyme | Key Findings | Docking Score/Binding Energy | Ref |

| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase (NUDT5) | Formation of four hydrogen bonds with the target. | -8.9 kcal/mol | uowasit.edu.iq |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) | Docking results supported the biological activity data. | -1.6 E (Kcal/mol) | nih.gov |

| 1,3,4-Thiadiazole derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Hydrogen bonding via thiadiazole nitrogens with ASN923. | Up to -12.135 kcal/mol | nih.gov |

| Thiazole derivatives | Tubulin | Investigation of binding interactions at the active site. | Not specified | researchgate.net |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and molecular structure of compounds like this compound analogues. These studies provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and biological activity.

A detailed DFT study was performed on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, a close analogue. nih.govsemanticscholar.org The calculations revealed that the 1,3,4-thiadiazole ring is planar, with dihedral angles close to 0°. semanticscholar.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) showed that both orbitals are distributed over the entire molecule. semanticscholar.org The calculated HOMO-LUMO energy gap (ΔE) was 5.52174 eV, which is smaller than that of unsubstituted 1,3,4-thiadiazole (ΔE = 6.15767 eV). semanticscholar.org A smaller energy gap generally implies higher chemical reactivity, suggesting that the presence of substituents like the trifluoromethyl group can enhance the molecule's bioactivity. semanticscholar.org

Natural Bonding Orbital (NBO) analysis has also been used to investigate charge delocalization and the strength of intermolecular interactions, such as hydrogen bonding. nih.gov For the dimer of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, strong hydrogen bonding interaction energies of 17.09/17.49 kcal/mol were calculated, indicating the potential for strong intermolecular interactions in biological systems. nih.gov Furthermore, calculations of the Molecular Electrostatic Potential (MESP) map, dipole moment, and polarizability help to understand the molecule's reactivity and interaction with biological receptors. A high polarizability value is often correlated with enhanced bioactivity. nih.gov

These quantum chemical studies provide a fundamental understanding of the electronic characteristics of the 1,3,4-thiadiazole scaffold, which is essential for predicting its behavior and for designing new analogues with tailored electronic properties for specific biological targets.

| Parameter | Compound | Method | Finding | Significance | Ref |

| Molecular Geometry | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | DFT | The 1,3,4-thiadiazole ring is planar. | Planarity can influence stacking interactions with biological targets. | semanticscholar.org |

| HOMO-LUMO Energy Gap (ΔE) | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | DFT | 5.52174 eV | A smaller gap suggests higher chemical reactivity and potential bioactivity. | semanticscholar.org |

| Hydrogen Bonding Energy | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (dimer) | DFT/NBO | 17.09/17.49 kcal/mol | Indicates strong potential for intermolecular interactions. | nih.gov |

| Polarizability | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | DFT | High value estimated | High polarizability may enhance bioactivity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Both 2D and 3D-QSAR models have been developed for thiazole and 1,3,4-thiadiazole derivatives to guide the design of new, more potent analogues.

For a series of aryl thiazole derivatives, 2D and 3D-QSAR models were developed to understand their antimicrobial activity. researchgate.net The statistically significant 2D-QSAR model for Gram-positive inhibition activity had a correlation coefficient (r²) of 0.9521, indicating a strong correlation between the selected descriptors and the activity. researchgate.net The 3D-QSAR models, developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, showed that electrostatic effects predominantly determine the binding affinities of these compounds. researchgate.net

In another study, 3D-QSAR models (CoMFA and CoMSIA) were built for a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 kinase inhibitors. nih.gov The best CoMSIA model incorporated electrostatic, steric, hydrophobic, and hydrogen bond acceptor fields to explain the variance in anti-cancer activity. nih.gov These models provide contour maps that visualize the regions around the molecule where modifications would likely lead to increased or decreased activity. For example, the models might suggest that bulky substituents are favored in one region, while electronegative groups are preferred in another. semanticscholar.org

QSAR studies on 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols with antiproliferative activity have also been conducted. nih.gov These models, based on NMR spectral data, found that the chemical shifts of protons in hydroxyl groups and carbon atoms in the 1,3,4-thiadiazole ring were key descriptors for predicting activity. nih.gov The success of these QSAR models provides a rapid and reliable method for predicting the biological activity of newly designed this compound analogues, thereby prioritizing the synthesis of the most promising candidates.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful computational strategies used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. These methods are particularly valuable for scaffolds like this compound, allowing for the rapid exploration of chemical space to discover novel bioactive molecules.

Virtual screening approaches have been successfully applied to 1,3,4-thiadiazole derivatives. For example, a ligand-based pharmacophore model was constructed to screen the ZINC15 database for potential inhibitors of VEGFR-2. nih.gov This screening identified six compounds with promising docking scores and drug-like properties, demonstrating the efficiency of this approach in identifying potential lead compounds from vast chemical libraries. nih.gov Computational techniques are central to modern drug discovery, enabling the rapid screening of chemical libraries and prediction of ligand-receptor interactions to identify and optimize lead compounds. nih.gov

In the context of antitubercular drug discovery, virtual screening has been used for thiazole derivatives. jddtonline.info Libraries of these compounds can be screened against essential mycobacterial enzymes, such as RmlC, which is involved in the biosynthesis of dTDP-rhamnose. jddtonline.info This process helps to identify derivatives with a high probability of inhibiting Mycobacterium tuberculosis. jddtonline.info By combining virtual screening with subsequent experimental validation, the drug discovery pipeline can be significantly accelerated.

These applications highlight how cheminformatics tools are leveraged to filter and prioritize compounds based on predicted affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and structural similarity to known active molecules, thereby focusing synthetic efforts on the most promising candidates within the this compound class.

Predictive Activity Spectra (PASS) Analysis

The PASS algorithm provides predictions as a list of potential biological activities, each with a corresponding probability value for being active (Pa) or inactive (Pi). A high Pa value suggests that the compound is likely to exhibit a particular activity, making it a valuable tool for identifying new potential therapeutic applications for existing scaffolds or newly designed molecules.

For a novel analogue of this compound, a PASS prediction could reveal a wide spectrum of potential activities, such as antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory effects. mdpi.com For example, the 1,3,4-thiadiazole scaffold is known to be a versatile pharmacophore present in compounds with a broad range of pharmacological activities, including diuretic, antiviral, and anti-obesity effects. mdpi.com A PASS analysis could help to prioritize which of these many potential activities are most likely for a given analogue, thus guiding the direction of subsequent experimental testing. This approach is particularly useful in the early stages of drug discovery for hypothesis generation and for repositioning existing compounds for new therapeutic uses.

Emerging Applications and Future Research Directions

Agrochemical Applications (e.g., Fungicidal Agents, Wheat Rust Inhibition)

The 1,3,4-thiadiazole (B1197879) moiety is a key component in the development of new agrochemicals, particularly fungicides. researchgate.net Research has shown that derivatives of 2-amino-1,3,4-thiadiazole (B1665364) exhibit significant fungicidal activity against a range of plant pathogens. nih.gov For instance, certain ω-(5-arylamino-1,3,4-thiadiazol-2-thio)-ω-(1H-1,2,4-triazol-1-yl)acetophenone derivatives have demonstrated inhibitory effects against fungi responsible for leaf rust of barley, early blight of tomato, and gray mold of cucumber. nih.gov The incorporation of the thiazole (B1198619) ring, another heterocycle known for its biological activities, is a strategic approach to enhance this potential. mdpi.commdpi.com

Derivatives of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole are being investigated for their ability to combat fungal diseases in crops. The focus is on developing compounds with high efficacy and a broad spectrum of activity. Research into similar structures has yielded promising results against various agricultural fungi.

| Fungal Species | Compound Type | Concentration | Observed Activity | Reference |

|---|---|---|---|---|

| Aspergillus niger | 5-substituted 2-amino-1,3,4-thiadiazole | 64 µg/mL | Antifungal activity observed (MIC value) | nih.gov |

| Candida albicans | 5-substituted 2-amino-1,3,4-thiadiazole | 8 µg/mL | Antifungal activity observed (MIC value) | nih.gov |

| Plant Pathogenic Fungi (general) | ω-(5-arylamino-1,3,4-thiadiazol-2-thio)-ω-(1H-1,2,4-triazol-1-yl)acetophenone | 50 ppm | Inhibition rates from 5% to 66.6% | nih.gov |

| Various Agricultural Fungi | 2-Imino-thiazolidin-4-ones | 50 ppm | Fungicidal effects tested | mdpi.com |

Future research is directed towards understanding the structure-activity relationships that govern the fungicidal effects of these compounds, with the goal of designing more potent and selective agents for crop protection, including for specific challenges like wheat rust.

Exploration in Materials Science and Coordination Chemistry

The unique electronic properties and the presence of multiple heteroatoms (nitrogen and sulfur) in this compound make it a candidate for applications in materials science and coordination chemistry. Thiadiazole derivatives have been recognized for their utility in creating specialty polymers and as corrosion inhibitors. chemimpex.comnih.gov The ability of the nitrogen and sulfur atoms to act as ligands allows for the formation of stable complexes with various metal ions. researchgate.net

In materials science, these compounds are explored for their potential to form protective films on metal surfaces, thereby preventing corrosion. Studies on similar compounds like 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) have demonstrated significant corrosion inhibition efficiency for mild steel and stainless steel in acidic environments. researchgate.netresearchgate.netcovenantuniversity.edu.ng

In coordination chemistry, the 2-amino-1,3,4-thiadiazole scaffold is used to construct metal complexes with diverse architectures. researchgate.net The coordination of metal ions can significantly enhance the biological properties of the parent ligand. nih.govdovepress.com For example, copper (II) and nickel (II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole showed increased antifungal activity compared to the ligand alone. nih.govdovepress.com The thiazole moiety in the target compound provides additional coordination sites, opening possibilities for creating novel polynuclear metal complexes with unique magnetic or catalytic properties.

Development of Hybrid Molecules and Conjugates

A prominent strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacologically active scaffolds are combined into a single entity to enhance activity or target multiple pathways. The this compound structure is an excellent platform for developing such hybrids. nih.gov The amino group on the thiadiazole ring provides a reactive site for conjugation with other molecules like amino acids, peptides, or other heterocyclic systems. researchgate.net

Researchers have successfully synthesized hybrid molecules incorporating the 1,3,4-thiadiazole ring with other active moieties, such as sulfonamides and fluoroquinolones, to generate new compounds with potent antimicrobial properties. nih.gov The goal of creating these conjugates is often to achieve synergistic effects, overcome drug resistance, or improve the pharmacokinetic profile of the parent compounds. Future work in this area will likely involve conjugating the this compound core with other biologically active fragments to explore new therapeutic possibilities.

Mechanistic Studies of Biological Actions at the Molecular Level

While many derivatives of 2-amino-1,3,4-thiadiazole are known to possess a broad spectrum of biological activities, detailed understanding of their mechanisms of action at the molecular level is an active area of research. chemmethod.com Current investigations aim to identify the specific cellular targets and pathways through which these compounds exert their effects.

For some thiadiazole derivatives, the mechanism is believed to involve enzyme inhibition. For example, certain 1,3,4-thiadiazole compounds have been identified as inhibitors of carbonic anhydrase, an enzyme relevant to conditions like glaucoma. drugbank.com The mechanism of action for antimicrobial variants may involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. Future research will employ techniques such as molecular docking, enzymatic assays, and proteomics to elucidate the precise molecular interactions and mechanisms of action for this compound and its derivatives.

Design of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a cutting-edge approach to treating complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. The structural versatility of the this compound scaffold makes it an attractive candidate for the design of MTDLs.

By modifying the substituents on both the thiazole and thiadiazole rings, it is possible to design molecules that can simultaneously interact with multiple biological targets. For example, in the context of cancer therapy, a single hybrid molecule could be engineered to inhibit a specific kinase while also inducing apoptosis through a separate mechanism. The 2-aminothiazole (B372263) scaffold itself is found in compounds with a wide range of activities, including anticancer properties, making its combination with the 1,3,4-thiadiazole ring a promising strategy for developing novel MTDLs. nih.gov This design approach is still in its exploratory phase but holds significant promise for future therapeutic advancements.

Optimization of Synthetic Pathways for Scalability

For any compound to be viable for widespread application, whether in agriculture or medicine, the development of efficient, cost-effective, and scalable synthetic methods is crucial. Several synthetic routes for 2-amino-5-substituted-1,3,4-thiadiazoles have been reported, often involving the cyclization of a carboxylic acid derivative with thiosemicarbazide (B42300). researchgate.netnih.gov

| Method | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Cyclodehydration | Phosphorus oxychloride (POCl₃) | Commonly employed method for synthesis | nih.govvulcanchem.com |

| Solid-Phase Grinding | Phosphorus pentachloride (PCl₅) | Low toxicity, low cost, mild reaction conditions, high yield (>91%) | google.com |

| One-Pot Synthesis | Polyphosphate ester (PPE) | Avoids toxic additives like POCl₃, proceeds under mild conditions | nih.gov |

| Visible Light Mediated Protocol | Photoredox catalyst | Metal-free, good to excellent yields | researchgate.net |

Future research will focus on optimizing these pathways to improve yields, reduce reaction times, and minimize the use of hazardous reagents, aligning with the principles of green chemistry. nih.govgoogle.com For example, solid-phase synthesis using phosphorus pentachloride as a catalyst offers advantages such as mild reaction conditions and high product yields. google.com Similarly, methods utilizing polyphosphate ester or visible-light photoredox catalysis are being explored as safer and more environmentally friendly alternatives to traditional reagents like phosphorus oxychloride. researchgate.netnih.gov The development of robust and scalable synthetic protocols is essential for the transition of this compound from a laboratory curiosity to a commercially viable product.

Q & A

Q. What are the standard synthetic routes for 2-amino-5-(2-thiazolyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and heterocyclic precursors. For example, phosphorus oxychloride (POCl₃) acts as both a solvent and cyclization agent, enabling the formation of the thiadiazole ring. Reaction optimization involves controlling temperature (80–100°C) and stoichiometric ratios to achieve yields >80% . Characterization is performed via FT-IR, ¹H-NMR, and elemental analysis to confirm purity and structure .

Q. How can spectroscopic methods distinguish structural variations in 2-amino-1,3,4-thiadiazole derivatives?

Substituent effects on the thiadiazole ring are analyzed using fluorescence spectroscopy and Raman spectroscopy. For instance, hydroxyl or sulfonyl groups on the phenyl ring (e.g., 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole) induce distinct fluorescence emission peaks due to electronic transitions between the thiadiazole core and substituents. Raman spectroscopy can detect shifts in S–N and C–S vibrational modes, confirming substituent integration .

Q. What are the key considerations for stability assessment of this compound in aqueous and organic solvents?

Thermodynamic stability is evaluated via sublimation enthalpy measurements and computational models (e.g., COSMO-RS). The compound’s stability in DMSO or THF is influenced by hydrogen bonding and dipole interactions, which can be modeled using density functional theory (DFT) . Solubility tests in polar solvents (e.g., methanol, water) are critical for biological assay design .

Advanced Research Questions

Q. How do substituent modifications on the thiazolyl group affect biological activity in cancer cell lines?

Substituents like halogens or hydroxyl groups enhance antiproliferative activity by modulating electronic properties and phospholipophilicity. For example, fluorophenyl or chlorophenyl derivatives exhibit IC₅₀ values <2 μM in non-small cell lung carcinoma (A549) and glioblastoma (U87) lines. Structure-activity relationship (SAR) studies using QSAR models reveal that partial charges on the thiadiazole nitrogen atoms correlate with binding to Bcl-2 or ERK pathways .

Q. What methodological approaches resolve contradictions in reported biological efficacy across cell lines?

Discrepancies arise from variability in cell membrane composition (e.g., phospholipid content) and assay conditions. Immobilized Artificial Membrane (IAM) HPLC quantifies phospholipophilicity, which predicts membrane permeability differences. For example, 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole shows 10-fold higher activity in T47D (breast cancer) than SW707 (rectal cancer) due to IAM retention time differences (Δt = 4.2 min) .

Q. How can computational modeling predict the fluorescence behavior of 2-amino-1,3,4-thiadiazole derivatives in liposomal systems?

Time-dependent DFT (TD-DFT) simulations correlate substituent electronic effects (e.g., sulfonyl groups) with Stokes shifts in fluorescence. For example, 2-amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF) exhibits dual fluorescence at 430 nm and 520 nm in DPPC liposomes, attributed to excited-state intramolecular proton transfer (ESIPT). Molecular dynamics simulations confirm alignment with lipid bilayer phases .

Q. What strategies validate molecular docking results for thiadiazole derivatives targeting Mycobacterium tuberculosis?

Docking scores (e.g., Glide XP) are validated via radiometric BACTEC assays. For 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole, a docking score of −9.2 kcal/mol correlates with 92% inhibition of Mycobacterium tuberculosis H37Rv. Pharmacophore modeling identifies critical hydrogen-bonding interactions with enoyl-ACP reductase (InhA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products